molecular formula C19H17F2N5O B4348875 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

Cat. No.: B4348875
M. Wt: 369.4 g/mol
InChI Key: FJSMSNONUVQZPR-UHFFFAOYSA-N
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Description

  • The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
  • Reaction conditions: This step is often performed under anhydrous conditions with a strong base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (THF).
  • Functionalization with the Methoxyphenyl and Pyrazolyl Groups

    • The methoxyphenyl and pyrazolyl groups are introduced through electrophilic aromatic substitution reactions.
    • Reaction conditions: These steps typically require the use of Lewis acids like aluminum chloride or boron trifluoride etherate as catalysts.
  • Industrial Production Methods

    Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. One common synthetic route involves the following steps:

    • Formation of the Pyrazolopyridine Core

      • Starting with a suitable pyridine derivative, the core structure is formed through a cyclization reaction with a hydrazine derivative.
      • Reaction conditions: Typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Chemical Reactions Analysis

    Types of Reactions

    4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    • Oxidation

      • The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
      • Major products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
    • Reduction

      • Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
      • Major products: Reduction often results in the formation of alcohols or amines.
    • Substitution

      • The compound can undergo nucleophilic or electrophilic substitution reactions.
      • Common reagents: Halogenating agents, alkylating agents, and acylating agents.
      • Major products: Substitution reactions yield various derivatives with modified functional groups.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Substitution Reagents: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetyl chloride).

    Scientific Research Applications

    4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER has a wide range of scientific research applications, including:

      Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

      Material Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

      Biological Research: It is used as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.

      Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymerization.

    Mechanism of Action

    The mechanism of action of 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include:

      Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

      Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering signal transduction pathways and cellular responses.

    Comparison with Similar Compounds

    4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER can be compared with other similar compounds, such as:

      4-(trifluoromethyl)-1-(4-methoxyphenyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different electronic properties and reactivity.

      4-(difluoromethyl)-1-(4-hydroxyphenyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which may affect its solubility and biological activity.

    The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

    Properties

    IUPAC Name

    4-(difluoromethyl)-1-(4-methoxyphenyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17F2N5O/c1-11-17-14(18(20)21)10-16(15-8-9-25(2)24-15)22-19(17)26(23-11)12-4-6-13(27-3)7-5-12/h4-10,18H,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FJSMSNONUVQZPR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN(C2=C1C(=CC(=N2)C3=NN(C=C3)C)C(F)F)C4=CC=C(C=C4)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H17F2N5O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    369.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
    Reactant of Route 2
    Reactant of Route 2
    4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
    Reactant of Route 3
    Reactant of Route 3
    4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
    Reactant of Route 4
    Reactant of Route 4
    4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
    Reactant of Route 5
    Reactant of Route 5
    4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
    Reactant of Route 6
    4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

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